2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Overview
Description
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene is a fluorinated organic compound that features a bromine atom and multiple fluorine atoms attached to an octene backbone. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene typically involves the bromination of a fluorinated octene precursor. One common method involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different functionalized fluorooctenes.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form fluorinated alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Electrophilic Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in non-polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Substitution: Formation of fluorinated alcohols or amines.
Addition: Formation of dihalogenated or hydrogenated fluorooctenes.
Elimination: Formation of fluorinated alkynes.
Scientific Research Applications
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene involves its interaction with various molecular targets through its bromine and fluorine atoms. The bromine atom can participate in electrophilic reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: A similar fluorinated compound with a thiol group instead of a bromine atom.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol: Another fluorinated compound with an alcohol group.
Uniqueness
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene is unique due to the presence of both a bromine atom and multiple fluorine atoms, which impart distinct reactivity and properties. The combination of these elements makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF13/c1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXRFZHNNOXBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371305 | |
Record name | 2-Bromo-2-(Perfluorohexyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51249-64-0 | |
Record name | 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51249-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-2-(Perfluorohexyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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